molecular formula C10H10BrN3S B13560960 6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole

6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole

Cat. No.: B13560960
M. Wt: 284.18 g/mol
InChI Key: FVSJHFKYSLAQED-UHFFFAOYSA-N
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Description

6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that features a benzotriazole ring substituted with a bromine atom and a thiolane group. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Thiolane Substitution: The thiolane group can be introduced via nucleophilic substitution using thiolane derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromine atom or the benzotriazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium azide, thiols, or amines can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products, reduced benzotriazole derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole may find applications in:

    Chemistry: As a building block for more complex molecules, corrosion inhibitors, and UV stabilizers.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation as a pharmaceutical intermediate or active compound.

    Industry: Utilization in materials science, particularly in polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance:

    Corrosion Inhibition: The compound may adsorb onto metal surfaces, forming a protective layer that prevents oxidation.

    Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-benzotriazole: The parent compound without bromine or thiolane substitution.

    6-bromo-1H-1,2,3-benzotriazole: Lacks the thiolane group.

    1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: Lacks the bromine atom.

Uniqueness

6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and thiolane groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

6-bromo-1-(thiolan-3-yl)benzotriazole

InChI

InChI=1S/C10H10BrN3S/c11-7-1-2-9-10(5-7)14(13-12-9)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2

InChI Key

FVSJHFKYSLAQED-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1N2C3=C(C=CC(=C3)Br)N=N2

Origin of Product

United States

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